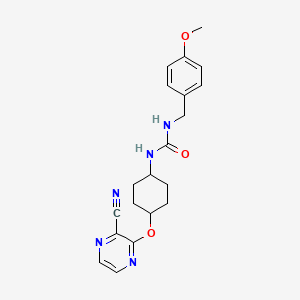

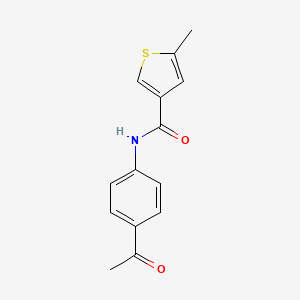

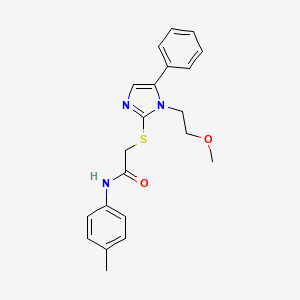

N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

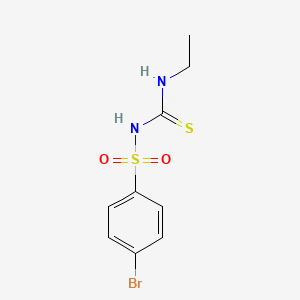

The synthesis of related compounds typically involves reactions under controlled conditions to achieve the desired molecular structure. For example, N-((4-acetyl phenyl) carbamothioyl) pivalamide, a compound with a similar acetylphenyl moiety, was synthesized by inert refluxing of specific reactants in dry acetone, demonstrating the intricate steps involved in crafting such molecules (Saeed et al., 2022).

Scientific Research Applications

Structural Analysis and Spectral Characterization

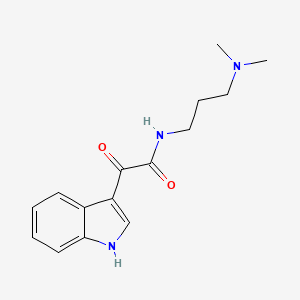

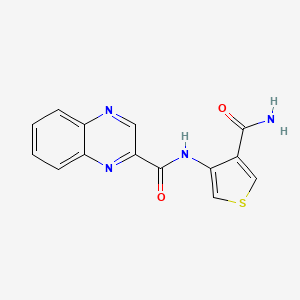

The chemical compound N-(4-acetylphenyl)quinoline-3-carboxamide has been the focus of structural analysis and spectral characterization. Efraín Polo-Cuadrado and colleagues (2021) conducted an in-depth study, confirming its 3D structure through single crystal X-ray diffraction. The crystal packing was primarily influenced by N–H•••O and C–H•••O hydrogen bond interactions. They also optimized the molecular geometry using Density Functional Theory (DFT) at the B3LYP/6-31G+(d,p) level, finding a good agreement between theoretical and experimental UV-Vis spectra (Polo-Cuadrado et al., 2021).

Anticancer Activity

N-(4-acetylphenyl)quinoline-3-carboxamide and its derivatives have demonstrated potential in anticancer applications. A. Atta and E. Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives and tested them for in vitro cytotoxicity. Their findings revealed good inhibitory activity against four cell lines, particularly for products containing thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).

Antibacterial and Antimycotic Properties

V. Baranovskyi and colleagues (2018) explored the antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment. They synthesized 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, testing them for antibacterial and antomycotic activities. The results indicated that these compounds have significant antimicrobial properties (Baranovskyi et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and receptors in the body, influencing a range of biological processes .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence a variety of pathways, including those involved in cell growth, inflammation, and other physiological processes .

Result of Action

Related compounds have been found to have a variety of effects, including anti-inflammatory, anticancer, and antiviral activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide . These factors can include temperature, pH, and the presence of other compounds or substances. Specific studies on how these factors affect this compound are currently lacking .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-9-7-12(8-18-9)14(17)15-13-5-3-11(4-6-13)10(2)16/h3-8H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSWEZDJFSAWNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)

![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)